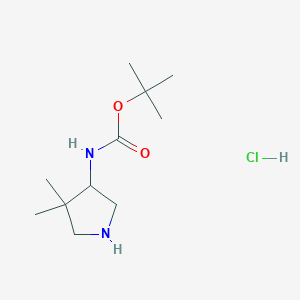

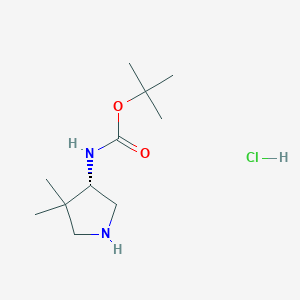

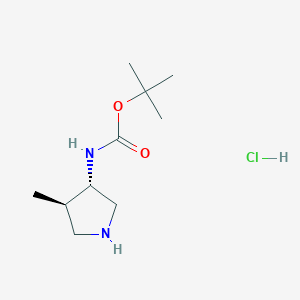

(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride (MPCEH) is a novel compound with a variety of potential applications in both scientific research and clinical settings. MPCEH is a chiral compound, meaning it has two mirror-image forms that are not superimposable. This makes it a useful tool in the study of chirality, as it can be used to study the effects of chirality on biochemical processes. Additionally, MPCEH has been found to have a number of biochemical and physiological effects, making it a potentially valuable tool in the study of various biological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- The compound is involved in the synthesis of β-lactam related to cephalosporins, utilizing a process that includes the Wolff rearrangement and isomerisation (Lowe & Yeung, 1973).

- It plays a role in the synthesis of pyrrolizidine alkaloids from Messerschmidia argentea, contributing to the understanding of structures and properties of natural alkaloids (Ogihara, Miyagi, Higa & Yogi, 1997).

- The compound is utilized in diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives for the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines (Garcia, Arrasate, Lete & Sotomayor, 2006).

Structural and Physicochemical Studies

- It is used in the Hantzsch pyrrole synthesis, particularly for the formation of ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids (Roomi & Macdonald, 1970).

- The compound contributes to the diastereoselective synthesis of atropisomeric 3-(2-substituted aryl)quinazolin-4-ones and understanding their stereochemical properties (Natsugari et al., 2006).

- It plays a role in novel deconjugative esterification reactions, as seen in the study involving 2-cyclohexylideneacetic acids (Sano et al., 2006).

Applications in Drug Synthesis and Biological Studies

- Utilized in the synthesis of neuraminidase inhibitors containing pyrrolidine cores, contributing to antiviral research (Wang et al., 2001).

- Important for the synthesis of nonpeptidic αvβ6 integrin inhibitors, potentially useful in the treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).

Wirkmechanismus

Target of Action

This compound is a derivative of pyrrolidine, which is a basic nitrogenous heterocycle and is a part of many biologically active compounds

Mode of Action

The tert-butyl group in this compound is known for its unique reactivity pattern . It is used in synthetic organic chemistry for the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The tert-butyl group, a part of this compound, is known for its implication in biosynthetic and biodegradation pathways . .

Eigenschaften

IUPAC Name |

tert-butyl N-[(3S,4R)-4-methylpyrrolidin-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H/t7-,8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXBZGWTVRXEHJ-SCLLHFNJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1NC(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H]1NC(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3S,4R)-4-methylpyrrolidin-3-ylcarbamate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6300979.png)

![3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione, 98%](/img/structure/B6301006.png)

![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(t-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 98%](/img/structure/B6301010.png)